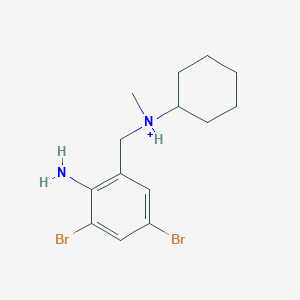

Bromhexine(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21Br2N2+ |

|---|---|

Molecular Weight |

377.14 g/mol |

IUPAC Name |

(2-amino-3,5-dibromophenyl)methyl-cyclohexyl-methylazanium |

InChI |

InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3/p+1 |

InChI Key |

OJGDCBLYJGHCIH-UHFFFAOYSA-O |

SMILES |

C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 |

Canonical SMILES |

C[NH+](CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification of Bromhexine 1+

Established Synthetic Pathways for Bromhexine(1+) Precursors

The traditional synthesis of Bromhexine (B1221334) relies on the availability of key precursors, which can be prepared through several established methods.

Reductive Amination Approaches in Bromhexine Synthesis

Reductive amination is a cornerstone in the synthesis of Bromhexine. A prominent method involves the one-step reductive amination of 2-amino-3,5-dibromo benzaldehyde (B42025) with N-methylcyclohexylamine. google.com This reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride (B1222165), and a catalyst. google.com This approach is favored for its efficiency, often proceeding under mild conditions and reducing the number of intermediate steps.

Another pathway starts with 2-nitro bromobenzyl derivatives. These compounds undergo amination with N-methylcyclohexylamine, followed by the reduction of the nitro group to an amine using methods like Raney nickel-catalyzed hydrogenation. quickcompany.in However, this route can involve toxic reagents like hydrazine (B178648) hydrate.

A further variation of reductive amination has been explored using a titanate ester, which reacts in situ with 2-amino-3,5-dibromo-benzaldehyde and N-methylcyclohexylamine to form a transient intermediate that is then reduced. google.com

Utilization of 2-amino-3,5-dibromo benzaldehyde and N-methylcyclohexylamine

The reaction between 2-amino-3,5-dibromo benzaldehyde and N-methylcyclohexylamine is a critical step in many synthetic routes to Bromhexine. google.compatsnap.com In one-step syntheses, these two compounds are reacted directly in the presence of a reducing agent and a catalyst to yield Bromhexine free base, which is then typically converted to its hydrochloride salt. google.com

The reaction conditions for this process have been optimized to improve yield and purity. For instance, the use of a sulfonic acid type catalyst, Amberlyst 15(H), with sodium borohydride as the reducing agent in tetrahydrofuran (B95107) (THF) has been shown to be effective. google.com Another method employs anhydrous formic acid in N,N-dimethylformamide at elevated temperatures. patsnap.com The resulting Bromhexine free base is subsequently treated with a hydrogen chloride solution to form the hydrochloride salt. patsnap.com

Development of Novel Synthetic Routes and Intermediates

Preparation of Bromhexine(1+) Intermediates (e.g., 2,4-dibromo-6-chloromethyl aniline)

A key intermediate in some synthetic routes is 2,4-dibromo-6-chloromethyl aniline (B41778). patsnap.compatsnap.comgoogle.com This compound can be synthesized from 2-amino-3,5-dibromobenzyl alcohol through a chlorination reaction. patsnap.compatsnap.com The synthesis typically starts with the reduction of 2-amino-3,5-dibromo benzaldehyde to 2-amino-3,5-dibromobenzyl alcohol using a reducing agent like sodium borohydride. patsnap.compatsnap.com The resulting alcohol is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce 2,4-dibromo-6-chloromethyl aniline. patsnap.compatsnap.comgoogle.com

An alternative approach to a similar intermediate involves the direct halomethylation of 2,4-dibromoaniline (B146533) with formaldehyde (B43269) or paraformaldehyde and a halogen acid. google.com

| Intermediate | Precursor(s) | Reagent(s) |

| 2-amino-3,5-dibromobenzyl alcohol | 2-amino-3,5-dibromo benzaldehyde | Sodium borohydride patsnap.compatsnap.com |

| 2,4-dibromo-6-chloromethyl aniline | 2-amino-3,5-dibromobenzyl alcohol | Thionyl chloride (SOCl₂) patsnap.compatsnap.comgoogle.com |

| 2-halomethyl-4,6-dibromoaniline | 2,4-dibromoaniline, Formaldehyde/Paraformaldehyde | Halogen acid google.com |

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions and catalyst systems is crucial for enhancing the yield, purity, and environmental friendliness of Bromhexine synthesis.

For the reductive amination of 2-amino-3,5-dibromo benzaldehyde and N-methylcyclohexylamine, the use of a sulfonic acid catalyst like Amberlyst® 15(H) in tetrahydrofuran (THF) at room temperature (25–30°C) offers advantages such as mild reaction conditions and catalyst recyclability. Another optimized process involves using 5% palladium on carbon as a catalyst with anhydrous formic acid in N,N-dimethylformamide at 100-110°C, achieving high yields and purity. patsnap.com

In the synthesis of the intermediate 2,4-dibromo-6-chloromethyl aniline, the chlorination of 2-amino-3,5-dibromobenzyl alcohol with thionyl chloride requires careful temperature control, typically between 0-40°C. google.com The subsequent amination reaction with N-methylcyclohexylamine is often performed at temperatures below 65°C. google.comgoogle.com The molar ratio of the reactants has also been optimized to maximize yield and minimize impurities. google.comgoogle.com For purification, recrystallization from solvents like methanol (B129727) is often employed. patsnap.comgoogle.com

| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Yield/Purity |

| Reductive Amination | Amberlyst® 15(H), Sodium borohydride | Tetrahydrofuran (THF) | 25–30°C | 48% final yield |

| Reductive Amination | 5% Palladium on carbon, Anhydrous formic acid | N,N-dimethylformamide | 100-110°C | 92.3% yield, 99.3% HPLC purity patsnap.com |

| Chlorination | Thionyl chloride (SOCl₂) | Tetrahydrofuran (THF) | 0–40°C | 88–91% intermediate yield google.com |

| Amination | N-methylcyclohexylamine | - | < 65°C | - |

Derivatization Strategies and Prodrug Design for Physicochemical Property Modulation

To improve the physicochemical properties of Bromhexine, such as solubility, derivatization and prodrug strategies are being investigated. researchgate.netnih.gov A prodrug is a modified form of a drug that, after administration, is converted within the body to the active parent drug. nih.gov

One approach involves the synthesis of amino acid prodrugs of Bromhexine. researchgate.net These are typically prepared by reacting Bromhexine with a protected amino acid, followed by deprotection. researchgate.net For example, reacting Bromhexine with a tert-butoxycarbonyl (Boc) protected amino acid and then removing the Boc group with trifluoroacetic acid can yield the amino acid prodrug. researchgate.net Studies have shown that such prodrugs can exhibit improved solubility compared to the parent drug. researchgate.net For instance, 2-N-L-alanyl-bromhexine hydrochloride was found to be less lipophilic and showed better solubility and stability. researchgate.net

Synthesis of Amino Acid Prodrugs for Enhanced Solubility and Stability

A significant challenge with bromhexine is its poor solubility, which can affect its formulation and bioavailability. nih.gov To address this, researchers have synthesized amino acid prodrugs of bromhexine hydrochloride. nih.govresearchgate.net The general synthetic method involves a two-step process. First, bromhexine is reacted with a tert-butoxycarbonyl (Boc) protected amino acid. nih.govresearchgate.net In the second step, the Boc protecting group is removed using trifluoroacetic acid to yield the final amino acid prodrug. nih.govresearchgate.net

Studies involving various amino acid prodrugs—specifically those with glycine, alanine, and proline—have been conducted to evaluate their solubility and stability. nih.govresearchgate.net The structures of these synthesized prodrugs were confirmed using NMR, mass, and FTIR spectroscopy. nih.govresearchgate.net The research found that all the synthesized prodrugs exhibited improved solubility compared to the parent drug. nih.gov Among the tested derivatives, 2-N-L-alanyl-bromhexine hydrochloride demonstrated the highest solubility and the most favorable partition coefficient, indicating it was the least lipophilic. nih.govresearchgate.net

Stability studies were performed in various pH buffers, revealing that the prodrugs have maximum stability in acidic conditions and tend to undergo base-catalyzed hydrolysis. nih.govresearchgate.net The rate of hydrolysis varied among the different prodrugs. nih.gov It is concluded that 2-N-L-alanyl-bromhexine hydrochloride not only has better solubility but also exhibits greater stability compared to the other synthesized prodrugs. nih.gov

| Prodrug Derivative | Key Findings | Relative Hydrolysis Rate |

|---|---|---|

| 2-N-L-alanyl-bromhexine hydrochloride | Showed maximum solubility and minimum partition coefficient. nih.govresearchgate.net Considered the most stable of the tested prodrugs. nih.gov | Slowest |

| 2-N-glycyl-bromhexine hydrochloride | Demonstrated improved solubility over parent compound. nih.gov | Intermediate |

| 2-N-L-prolyl-bromhexine hydrochloride | Demonstrated improved solubility over parent compound. nih.gov | Fastest |

Multicomponent Crystal Engineering and Salt Formation for Solid-State Properties

Crystal engineering and the formation of multicomponent crystals, such as salts and co-crystals, represent another key strategy for improving the solid-state properties of active pharmaceutical ingredients (APIs). nih.gov This approach has been successfully applied to bromhexine to enhance its poor solubility and thermal stability. nih.govnih.gov

Researchers have successfully synthesized and characterized a new fumarate (B1241708) salt of bromhexine using a slow evaporation technique. nih.govnih.gov X-ray single-crystal diffraction analysis confirmed the formation of the salt, revealing that a proton transfer occurs from the fumaric acid to the bromhexine molecule. nih.gov The resulting crystal structure is a monoclinic system, with the basic structural units composed of a protonated, positively charged bromhexine molecule and a deprotonated, negatively charged fumaric acid molecule. google.com These units are held together by N-H⋯O, C-H⋯O, and O-H⋯O hydrogen bonds to form the three-dimensional structure. google.com

Characterization studies demonstrated that the bromhexine fumarate salt has significantly improved properties compared to the parent bromhexine. nih.govnih.govresearchgate.net Specifically, the salt form exhibits greater thermal stability and enhanced solubility in water. nih.govresearchgate.net Furthermore, the bromhexine fumarate crystal form is noted to have good storage stability and is not hygroscopic, which is advantageous for transportation, manufacturing, and formulation processes. google.com

| Compound | Key Physicochemical Properties |

|---|---|

| Bromhexine (Parent) | Poor solubility, lower thermal stability. nih.gov |

| Bromhexine Fumarate (Salt) | Improved thermal stability and solubility in water. nih.govnih.govresearchgate.net Non-hygroscopic, good storage stability. google.com |

Structure-Activity Relationship Studies of Bromhexine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, which guides the design of new and more potent drugs. researchgate.net While bromhexine is originally a derivative of the plant alkaloid vasicine (B45323), developed for its mucoactive properties, recent SAR studies have explored its potential in other therapeutic areas by creating novel derivatives. scilit.comnih.gov

Molecular Mechanisms and Intermolecular Interactions of Bromhexine 1+

Ligand-Protein Binding Dynamics and Enzymatic Modulation

Inhibition of Transmembrane Serine Protease 2 (TMPRSS2)

Recent research has highlighted Bromhexine(1+) as a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key enzyme in respiratory viral infections. nih.govdrugbank.com TMPRSS2 is crucial for the priming of viral spike proteins, a necessary step for viral entry into host cells. researchgate.net

Bromhexine (B1221334) hydrochloride has been shown to inhibit the protease activity of TMPRSS2. osf.io Molecular docking studies indicate that bromhexine interacts with the active site of TMPRSS2, specifically forming a hydrogen bond with the Gln438 residue and engaging in several hydrophobic interactions with other residues within the protease. osf.ioclinmedjournals.org This interaction blocks the ability of TMPRSS2 to cleave and activate viral spike proteins, thereby inhibiting viral entry into the cell. researchgate.netclinmedjournals.org In vitro studies have demonstrated that bromhexine can reduce the entry of SARS-CoV-2 by approximately 40% and decrease the production of viral progeny by about 90% in Caco-2 cells. biorxiv.org The inhibitory activity of bromhexine towards TMPRSS2 is reported to be substantially greater than its effect on other proteases like hepsin and matriptase. nih.gov

Table 1: Bromhexine(1+) Interaction with TMPRSS2

| Interaction Type | Key Residue/Region | Significance |

|---|---|---|

| Hydrogen Bonding | Gln438 | Stabilization of the inhibitor-enzyme complex |

Interaction with Angiotensin-Converting Enzyme 2 (ACE2)

While the primary antiviral mechanism of Bromhexine(1+) is attributed to TMPRSS2 inhibition, there is also evidence suggesting its interaction with Angiotensin-Converting Enzyme 2 (ACE2), the main receptor for SARS-CoV-2 entry. clinmedjournals.org Ambroxol, the active metabolite of bromhexine, has been found to modulate the interaction between the viral spike protein's receptor-binding domain and human ACE2. biorxiv.org It is proposed that this interaction may prevent the viral envelope's spike glycoprotein (B1211001) from binding to alveolar cells. nih.gov Additionally, TMPRSS2 is known to cleave ACE2, which may further facilitate viral spread. clinmedjournals.orgclinmedjournals.org By inhibiting TMPRSS2, bromhexine may indirectly affect ACE2-mediated viral entry. clinmedjournals.org

Pancreatic Lipase (B570770) (PL) Inhibition: Kinetic and Structural Insights

Bromhexine has been identified as an inhibitor of pancreatic lipase (PL), an enzyme crucial for the digestion and absorption of dietary fats. nih.govresearchgate.net This suggests its potential as an anti-obesity agent. nih.gov

Kinetic studies have revealed that bromhexine exhibits a mixed inhibition pattern against pancreatic lipase. nih.govresearchgate.net This means it can bind to both the free enzyme and the enzyme-substrate complex. The reported IC50 value for bromhexine's inhibition of PL is 360 µM, with a Ki value of 450 µM. nih.govresearchgate.net

Molecular docking and simulation studies have provided structural insights into this inhibition. nih.govresearchgate.net Bromhexine binds to the active site of pancreatic lipase, forming a hydrogen bond with the catalytic residue His263. nih.govresearchgate.net This interaction is similar to that of the approved anti-obesity drug Orlistat. nih.govresearchgate.net Furthermore, molecular dynamics simulations indicate stable interactions, with a strong π-cation bond observed between the amine group of bromhexine and Phe215, which is crucial for stabilizing the complex. nih.gov The binding of bromhexine effectively blocks the substrate channel, reducing the enzyme's affinity for its natural substrate. nih.gov Another study reported competitive inhibition with an IC50 of 0.049 mM and a Ki of 0.02 mM. nih.gov

Table 2: Kinetic and Binding Parameters of Bromhexine(1+) with Pancreatic Lipase

| Parameter | Value | Inhibition Type | Key Interacting Residues |

|---|---|---|---|

| IC50 | 360 µM nih.govresearchgate.net / 0.049 mM nih.gov | Mixed nih.govresearchgate.net / Competitive nih.gov | His263, Phe215 nih.govresearchgate.netnih.gov |

Interaction with Ion Channels and Cellular Components

Predicted Modulation of Neuronal Sodium Channels (Navs)

Molecular docking studies have predicted that bromhexine is a strong inhibitor of several neuronal voltage-gated sodium channels (Navs), including mouse Nav1.6, Nav1.7, and Nav1.9, as well as human Nav1.7, Nav1.8, and Nav1.9. researchgate.netnih.gov This predicted Nav-blocking activity may contribute to its potential analgesic effects, as these channels are implicated in pain signaling. researchgate.netnih.gov The active metabolite of bromhexine, ambroxol, is known to block Nav1.8, which plays a role in neuropathic pain. researchgate.net

Mechanisms Involving Lysosomal Activity Enhancement

Bromhexine is known to increase lysosomal activity. clinmedjournals.orgnih.gov This mechanism is linked to its mucolytic effect. nih.gov Studies have shown that bromhexine treatment leads to a decrease in the number of stained lysosomes in the glandular cells of the trachea. nih.gov It is suggested that the enzymes liberated from these lysosomes into the cytoplasm are involved in the breakdown of acid glycoproteins within mucus granules. nih.gov This hydrolytic depolymerization of mucus protein fibers contributes to making the phlegm thinner and less viscous. clinmedjournals.orgclinmedjournals.org

Physicochemical Effects on Biological Macromolecules

Bromhexine(1+), an ammonium (B1175870) ion formed by the protonation of the tertiary amino group of bromhexine, is the predominant form of the compound at physiological pH. ebi.ac.uk Its therapeutic activity as a mucolytic agent stems from its significant physicochemical effects on biological macromolecules, particularly those composing respiratory mucus and the ciliary epithelium. These interactions lead to a modification of mucus properties and an enhancement of the body's natural clearance mechanisms.

Disruption of Acid Mucopolysaccharide Fibres and Rheological Modification of Mucus

The primary mucolytic action of Bromhexine(1+) involves the disruption of the complex structure of mucus at a molecular level. medex.com.bd Mucus, a viscoelastic gel, owes its thick consistency to a network of glycoprotein and acid mucopolysaccharide fibers. Bromhexine(1+) acts on the mucus-secreting glands to alter the composition of these secretions. tga.gov.au

The core mechanism involves the fragmentation and breaking down of acid mucopolysaccharide fibers within the mucus. tga.gov.aupatsnap.comvinmec.comrhinologyjournal.com This process is achieved by increasing lysosomal activity, which enhances the hydrolysis of these polysaccharide polymers. nih.gov By depolymerizing these long-chain macromolecules, Bromhexine(1+) effectively reduces the viscosity and elasticity of the mucus. patsnap.com The result is a thinner, less tenacious secretion that is more easily transported through the airways. medex.com.bdvinmec.com

Research findings have quantified these rheological changes. In one study involving minipigs, administration of bromhexine led to a measurable decrease in the shear viscosity of tracheal mucus, alongside an increase in its instantaneous shear compliance. caymanchem.comcaymanchem.com This alteration of the physical properties of mucus is a direct consequence of the disruption of its macromolecular fiber network. tga.gov.aupatsnap.com

Table 1: Research Findings on Rheological Modification of Mucus by Bromhexine(1+)

| Effect | Mechanism | Source |

|---|---|---|

| Decreased Mucus Viscosity | Disrupts and breaks down acid mucopolysaccharide fibres. medex.com.bdtga.gov.aupatsnap.comvinmec.comrhinologyjournal.com Increases lysosomal activity, enhancing hydrolysis of acid mucopolysaccharide polymers. nih.gov | medex.com.bdtga.gov.aupatsnap.comvinmec.comrhinologyjournal.comnih.gov |

| Decreased Shear Viscosity | Observed in minipigs following administration. caymanchem.comcaymanchem.com | caymanchem.comcaymanchem.com |

| Increased Shear Compliance | Observed in minipigs following administration. caymanchem.comcaymanchem.com | caymanchem.comcaymanchem.com |

Stimulation of Ciliary Epithelium Activity at a Molecular Level

In addition to its direct effect on mucus composition, Bromhexine(1+) enhances mucociliary clearance by stimulating the activity of the ciliary epithelium. drugbank.comnih.gov The cilia are microscopic, hair-like structures lining the respiratory tract that beat in a coordinated rhythm to propel mucus out of the lungs. patsnap.comcarehospitals.com

Studies have shown that Bromhexine(1+) increases both the amplitude and frequency of ciliary beating. caymanchem.comcaymanchem.comnih.gov This secretomotor effect contributes significantly to the transportability of the now less viscous mucus. nih.govmims.com The enhanced ciliary movement effectively pushes the thinned secretions upward, facilitating their removal from the respiratory system. carehospitals.com

Table 2: Research Findings on Ciliary Epithelium Stimulation by Bromhexine(1+)

| Effect | Observed Outcome | Potential Mechanism | Source |

|---|---|---|---|

| Increased Ciliary Activity | Boosts the rhythmic beating of cilia. patsnap.comcarehospitals.com | Contributes to the secretomotor effect, enhancing mucus transport. nih.govmims.com | patsnap.comnih.govcarehospitals.commims.com |

| Increased Ciliary Beat Frequency | Observed in isolated dog tracheal mucus membrane preparations. caymanchem.comcaymanchem.com | May be an indirect result of reduced mucus viscosity allowing for more efficient ciliary movement. nih.gov | caymanchem.comcaymanchem.comnih.gov |

| Increased Ciliary Beat Amplitude | Observed in isolated dog tracheal mucus membrane preparations. caymanchem.comcaymanchem.com | Potentially an indirect effect from the mucolytic action on the surrounding mucus. nih.gov | caymanchem.comcaymanchem.comnih.gov |

Metabolism, Biotransformation, and Degradation Chemistry of Bromhexine 1+

Biotransformation Pathways and Metabolite Characterization

Bromhexine(1+) undergoes extensive metabolism in the body, with less than 1% of the parent drug being excreted unchanged in the urine. drugbank.commims.com The primary biotransformation reactions involve oxidation and conjugation, leading to a variety of metabolites. drugbank.commims.comnih.gov

Oxidative and Hydroxylation Metabolism of Bromhexine(1+)

The metabolism of Bromhexine(1+) is significantly driven by oxidative processes, primarily hydroxylation and N-demethylation. researchgate.net These reactions are largely catalyzed by Cytochrome P450 enzymes, with CYP3A4 being identified as a key enzyme in its metabolism. researchgate.netnih.gov

Hydroxylation predominantly occurs on the cyclohexane (B81311) ring of the Bromhexine(1+) molecule. researchgate.net This results in the formation of various hydroxylated metabolites. drugbank.commims.comnih.gov One of the most significant metabolites formed through a combination of N-demethylation and hydroxylation is ambroxol. researchgate.netnih.govmuni.cz Ambroxol itself is further metabolized, with major metabolites in human plasma identified as (E)-4-hydroxydemethylbromhexine (E-4-HDMB) and (E)-3-hydroxydemethylbromhexine (E-3-HDMB). drugbank.comnih.govresearchgate.net Minor metabolites include (Z)-4-hydroxydemethylbromhexine and (Z)-3-hydroxydemethylbromhexine. drugbank.comnih.govnih.gov

Another oxidative pathway involves N-hydroxylation, which can lead to the formation of a cyclization product, tetrahydroquinazoline, and its subsequent hydroxylated metabolites. researchgate.net The biotransformation also yields dibromoanthranilic acid. drugbank.commims.comnih.gov In pig hepatocyte cultures, a complex metabolic profile was observed with the identification of 12 different metabolites, including an O-methylation product. researchgate.net

Table 1: Major Oxidative Metabolites of Bromhexine(1+)

| Metabolite Name | Precursor | Metabolic Reaction | Key Enzyme(s) |

|---|---|---|---|

| Ambroxol | Bromhexine(1+) | N-demethylation, Hydroxylation | CYP3A4 researchgate.netnih.gov |

| (E)-4-hydroxydemethylbromhexine (E-4-HDMB) | Ambroxol | Hydroxylation | Not specified |

| (E)-3-hydroxydemethylbromhexine (E-3-HDMB) | Ambroxol | Hydroxylation | Not specified |

| Dibromoanthranilic acid | Bromhexine(1+) | N-Dealkylation | Not specified |

| Tetrahydroquinazoline | Bromhexine(1+) | N-hydroxylation, Dehydration, Cyclization | Not specified |

N-Dealkylation and Conjugation Mechanisms (e.g., Glucuronidation)

N-dealkylation is a critical step in the metabolism of Bromhexine(1+). The primary N-dealkylation reaction is the removal of the methyl group (N-demethylation) from the tertiary amine. researchgate.netku.edu This process, often catalyzed by cytochrome P450 enzymes, is a key step leading to the formation of ambroxol. researchgate.netnih.govku.edu Further dealkylation can also occur, leading to the formation of dibromoaminobenzoic acid. researchgate.net

Following the initial Phase I oxidative reactions, the resulting metabolites can undergo Phase II conjugation reactions. Glucuronidation is a significant conjugation pathway for the hydroxylated metabolites of Bromhexine(1+). researchgate.net In studies using pig hepatocyte cultures, glucuronide conjugates were detected for all identified hydroxylated metabolites. researchgate.net This process increases the water solubility of the metabolites, facilitating their excretion from the body.

Microbial Biotransformation Studies (e.g., Cunninghamella elegans)

The filamentous fungus Cunninghamella elegans is frequently used as a microbial model for mammalian drug metabolism due to its possession of cytochrome P450 enzymes similar to those in humans, including CYP3A4. nih.govresearchgate.netscience.gov Studies have demonstrated that Cunninghamella species, including C. elegans, C. echinulata, and C. blakesleeana, can effectively metabolize Bromhexine(1+). nih.govscielo.brnih.govbvsalud.org

The biotransformation of Bromhexine(1+) by C. elegans produces metabolites that are comparable to those found in mammalian systems, including those generated by rat liver microsomes. nih.govscielo.brnih.gov This suggests that C. elegans can serve as a reliable in vitro model to predict the metabolic fate of Bromhexine(1+) in mammals. The metabolic reactions observed in C. elegans include hydroxylation and demethylation, which are characteristic of Phase I metabolism. nih.gov The involvement of CYP3A4-like enzymes in the fungal metabolism of Bromhexine(1+) was confirmed by inhibition studies using clarithromycin, a known CYP3A4 inhibitor, which resulted in a lack of metabolite generation. nih.govscielo.brnih.gov

Chemical Degradation Kinetics and Product Identification

The chemical stability of Bromhexine(1+) has been investigated under various stress conditions, including hydrolysis and oxidation.

Hydrolytic Degradation Under Acidic and Neutral Conditions

Studies on the hydrolytic degradation of Bromhexine(1+) in aqueous solutions have shown that it is relatively stable under normal storage conditions. nih.gov At room temperature (20°C) over a period of one year, less than 1% decomposition was observed in aqueous solutions. nih.gov However, under reflux in acidic or neutral aqueous solutions, four degradation products were identified. nih.gov

Forced degradation studies have been conducted to assess the stability of Bromhexine (B1221334) hydrochloride under more extreme hydrolytic conditions. nih.govijpsonline.com In one study, significant degradation was observed under both acidic (0.1 N HCl) and basic (0.1 N NaOH) hydrolysis, with 10.90% and 98.13% degradation, respectively, after 20 hours at 80°C. ijpsonline.com In neutral hydrolytic conditions (water), the degradation was less pronounced. ijpsonline.com Another study involving refluxing in 1M HCl for 120 minutes resulted in 31.73% degradation of bromhexine hydrochloride. pharmatutor.org

Characterization of Oxidative Degradation Products

Bromhexine(1+) is susceptible to oxidative degradation. researchgate.netresearchgate.net The tertiary amine group in its structure is prone to oxidation, for instance by hydrogen peroxide (H₂O₂), to form the corresponding N-oxide. researchgate.net The kinetics of this oxidative degradation have been studied, and the activation energy for the oxidation of bromhexine by H₂O₂ was determined to be 6.4 kcal mol⁻¹. researchgate.net

Studies involving forced degradation have identified several degradation products under oxidative stress. One study using 3.0% H₂O₂ did not detect impurity peaks for Bromhexine hydrochloride even after complete degradation, suggesting the degradation products were not captured by the specific analytical method used. nih.gov However, another study on the chlorination of bromhexine identified 2-chloro-4,6-dibromoaniline and 2,4,6-tribromoaniline (B120722) as intermediate aromatic disinfection by-products. nih.gov

Analysis of degradation products from refluxed acidic or neutral solutions using mass spectrometry, UV, and IR analysis identified the following structures:

3-cyclohexyl-6,8-dibromo-quinazoline-4-one nih.gov

3-cyclohexyl-6,8-dibromo-quinazoline nih.gov

3-amino-4,6-dibromo-benzaldehyde nih.gov

N-Methylcyclohexylamine (presumed) nih.gov

Table 2: Identified Degradation Products of Bromhexine(1+)

| Degradation Product | Condition of Formation | Analytical Method(s) |

|---|---|---|

| 3-cyclohexyl-6,8-dibromo-quinazoline-4-one | Refluxed acid or neutral aqueous solution | MS, UV, IR nih.gov |

| 3-cyclohexyl-6,8-dibromo-quinazoline | Refluxed acid or neutral aqueous solution | MS, UV, IR nih.gov |

| 3-amino-4,6-dibromo-benzaldehyde | Refluxed acid or neutral aqueous solution | MS, UV, IR nih.gov |

| N-Methylcyclohexylamine | Refluxed acid or neutral aqueous solution | Presumed nih.gov |

| 2-chloro-4,6-dibromoaniline | Chlorination | Gas chromatography-mass spectrometry nih.gov |

| 2,4,6-tribromoaniline | Chlorination | Gas chromatography-mass spectrometry nih.gov |

| Bromhexine N-oxide | Oxidation (e.g., with H₂O₂) | Inferred from kinetic studies researchgate.net |

Photolytic and Thermal Degradation Mechanisms

The stability of Bromhexine(1+) is influenced by external factors such as light and heat, leading to its degradation through various mechanisms. Forced degradation studies have been conducted to understand the susceptibility of Bromhexine(1+) to photolytic and thermal stress.

Under photolytic conditions, Bromhexine(1+) has shown significant degradation. When a solution of Bromhexine hydrochloride was exposed to sunlight for five hours, a degradation of 18.26% to 19.81% was observed. scispace.com Another study reported a degradation of 4.65% when the compound was exposed to UV light for one day. innovareacademics.in Further research has characterized its susceptibility to photolytic degradation as medium. rjptonline.org In contrast, crystalline Bromhexine(1+) is considered highly stable, with no detectable degradation products under temperature-moisture testing. nih.gov

Thermal degradation studies also indicate a degree of instability. When subjected to a temperature of 105°C for one hour, Bromhexine hydrochloride showed a degradation of 11.80%. innovareacademics.in A separate study involving refluxing the drug solution at 105°C for 30 minutes also confirmed thermal decomposition. scispace.com In refluxed acidic or neutral aqueous solutions, four distinct degradation products have been identified. nih.gov However, at room temperature (20°C), aqueous solutions of Bromhexine(1+) are relatively stable, with less than 1% decomposition occurring over a period of one year. nih.gov

The following table summarizes the findings from various forced degradation studies on Bromhexine hydrochloride.

| Stress Condition | Parameters | % Degradation | Source |

|---|---|---|---|

| Photolytic | Sunlight, 5 hours | 18.26% - 19.81% | scispace.com |

| Photolytic | UV light, 1 day | 4.65% | innovareacademics.in |

| Thermal | 105°C, 1 hour | 11.80% | innovareacademics.in |

| Thermal | Reflux at 105°C, 30 min | Not specified | scispace.com |

| Base Hydrolysis | 1M NaOH, 60°C, 120 min | 52.56% | pharmatutor.org |

| Acid Hydrolysis | 1M HCl, 60°C, 120 min | 31.73% | pharmatutor.org |

| Oxidation | 6% H₂O₂, 60°C, 120 min | 4.58% | pharmatutor.org |

Environmental Transformation and By-product Formation

When Bromhexine(1+) enters municipal wastewater, it can undergo significant transformation during disinfection processes, particularly aqueous chlorination. nih.govnih.gov This process is a major concern as it leads to the formation of various disinfection by-products (DBPs). nih.govnih.gov Many of these by-products, especially nitrogen- and bromine-containing DBPs (N-DBPs and Br-DBPs), can be more hazardous to aquatic ecosystems than the original compound due to their potential for increased toxicity, carcinogenicity, and mutagenicity. nih.govresearchgate.netresearchgate.netimrpress.com

The reaction of Bromhexine(1+) with active chlorine (such as sodium hypochlorite) in water initiates a series of complex transformation pathways. nih.govmdpi.com High-resolution mass spectrometry studies have identified several key initial reactions. nih.govnih.gov

One of the primary transformation processes is cyclization . This occurs through the formation of a covalent bond between the aromatic amino group and the methyl substituent of the tertiary amine moiety. mdpi.com The result is the formation of a product with an additional tetrahydropyrimidine (B8763341) cycle, a compound which is also a known metabolite of Bromhexine in humans and animals. mdpi.com

Other significant degradation pathways include:

Hydroxylation: The addition of a hydroxyl group to the molecule. nih.govnih.gov

Chlorination: The direct addition of chlorine atoms to the molecule. nih.govnih.gov

Electrophilic ipso-substitution: The replacement of bromine atoms on the aromatic ring with chlorine atoms. nih.govnih.gov

Oxidative N-dealkylation: The removal of alkyl groups (methyl or cyclohexyl) from the nitrogen atom. nih.govnih.gov The loss of these substituents can be followed by the elimination of the amino group, leading to an intermediate that then undergoes sequential ipso-substitution of its bromine atoms with chlorine. nih.gov

These initial transformations create a variety of primary by-products, which can then undergo further degradation. nih.gov

The aqueous chlorination of Bromhexine(1+) results in a wide array of disinfection by-products. nih.govresearchgate.net Studies have identified at least 21 primary DBPs, which are predominantly nitrogen-containing. nih.govmdpi.com Further, deep degradation of the parent compound can produce at least 24 different volatile and semi-volatile compounds. nih.govnih.gov Among these, trihalomethanes constitute more than 50% of the deep degradation products. nih.govnih.gov

Specific classes of DBPs that have been identified include:

Bromine-containing haloanilines: This is a specific class of DBPs related to Bromhexine(1+). Research has led to the first-time discovery of seven such compounds, including some methoxy (B1213986) derivatives. nih.govnih.gov

Halogenated indazoles: This novel class of DBPs is formed through the dealkylation of primary transformation products that contain a pyrazoline or tetrahydropyrimidine cycle in their structure. nih.govnih.gov

The formation of brominated and nitrogenous DBPs is of particular environmental concern, as these compounds tend to exhibit higher cytotoxicity and genotoxicity than their chlorinated counterparts. researchgate.netimrpress.com

The table below lists some of the primary disinfection by-products of Bromhexine(1+) identified during aqueous chlorination experiments. nih.govresearchgate.net

| Product Code | Proposed Elemental Composition | Proposed Transformation |

|---|---|---|

| B1 | C₁₄H₁₉Br₂N₂ | Cyclization |

| B2 | C₁₄H₁₈BrClN₂ | Cyclization, Ipso-substitution (Br → Cl) |

| B3 | C₁₄H₁₇Cl₂N₂ | Cyclization, 2x Ipso-substitution (Br → Cl) |

| B4 | C₁₄H₂₀Br₂N₂O | Hydroxylation |

| B5 | C₁₄H₁₉Br₂ClN₂ | Chlorination |

| B6 | C₁₄H₁₉BrClN₂O | Hydroxylation, Ipso-substitution (Br → Cl) |

| B7 | C₁₄H₁₈BrCl₂N₂ | Chlorination, Ipso-substitution (Br → Cl) |

| B8 | C₁₃H₁₈Br₂N₂ | N-demethylation |

| B16 | C₇H₆Br₂N | Dealkylation (loss of two alkyl groups), Elimination of NH₂ |

| B17 | C₇H₆BrClN | Dealkylation, Elimination of NH₂, Ipso-substitution (Br → Cl) |

| B18 | C₇H₆Cl₂N | Dealkylation, Elimination of NH₂, 2x Ipso-substitution (Br → Cl) |

| B19 | C₇H₈Br₂N₂ | Dealkylation |

Advanced Analytical Methodologies for Bromhexine 1+ Research

Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic methods are fundamental in the analysis of Bromhexine(1+), providing both quantitative data on its concentration and qualitative information for structural identification. These techniques rely on the interaction of electromagnetic radiation with the molecule.

UV-Visible Spectrophotometry: Derivatives and Complexation Methods

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of Bromhexine (B1221334) hydrochloride (HCl) in both its pure form and in pharmaceutical preparations. The principle behind this method is the absorption of ultraviolet or visible light by the molecule, which is proportional to its concentration according to the Beer-Lambert law. cuni.cz Bromhexine HCl typically exhibits maximum absorbance (λmax) in the UV region, with reported values around 245 nm, 248 nm, and 250 nm. mtc-usa.compharmatutor.org

To enhance the selectivity and sensitivity of UV-Visible spectrophotometry, various methods have been developed, including the use of derivatives and complexation agents.

Derivative Spectrophotometry: This technique measures the derivative of the absorbance spectrum, which can help to resolve overlapping spectra from interfering substances in a sample matrix. This is particularly useful for analyzing Bromhexine(1+) in complex pharmaceutical formulations.

Complexation Methods: These methods involve the reaction of Bromhexine(1+) with specific reagents to form a colored complex that can be measured in the visible region of the spectrum. This approach offers the advantage of shifting the analysis to longer wavelengths, which can reduce interference from other UV-absorbing compounds. researchgate.net

Several types of complexation reactions have been reported for Bromhexine(1+) analysis:

Ion-Pair Complexation: Bromhexine(1+) can form ion-pair complexes with various triphenylmethane (B1682552) dyes, such as bromothymol blue (BTB), bromophenol blue (BPB), and bromocresol green (BCG), in acidic buffer solutions. researchgate.netscispace.comscispace.com These complexes can be extracted into an organic solvent like chloroform (B151607) and their absorbance measured at approximately 415 nm. researchgate.netscispace.comscispace.com The stoichiometry of these complexes is typically 1:1. scispace.comscispace.com Another reagent used for ion-pair complexation is Eosin Y, which forms a complex with Bromhexine at pH 3.6, with an absorption maximum at 540 nm. nih.gov Alizarin (B75676) yellow has also been used to form a yellow ion-pair complex with Bromhexine HCl at pH 5, with a λmax of 480 nm. ekb.eg

Charge-Transfer Complexation: A charge-transfer complex can be formed between the neutralized form of Bromhexine and iodine. This reaction produces the iodide ion, which can be measured spectrophotometrically at 366 nm. researchgate.netscispace.comscispace.com This complex also exhibits a 1:1 stoichiometry. scispace.comscispace.com

Oxidation Reactions: The oxidation of Bromhexine(1+) with an oxidizing agent like alkaline potassium permanganate (B83412) (KMnO4) can produce a colored product. In this case, a green-colored manganate (B1198562) ion is formed, which has an absorption maximum at 610 nm. researchgate.netscispace.comscispace.com

Schiff Base Formation: Reaction with p-diethylaminobenzaldehyde (PDEAB) in the presence of concentrated hydrochloric acid leads to the formation of a yellow-colored Schiff base, which can be measured at 425 nm. researchgate.net

| Method | Reagent | λmax (nm) | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) |

|---|---|---|---|---|---|

| Ion-Pair Complexation | Eosin Y | 540 nih.gov | 1.0-5.0 nih.gov | 0.31 nih.gov | 0.94 nih.gov |

| Ion-Pair Complexation | Bromothymol blue (BTB), Bromophenol blue (BPB), Bromocresol green (BCG) | ~415 scispace.comscispace.com | Not Specified | Not Specified | Not Specified |

| Charge-Transfer Complexation | Iodine | 366 scispace.comscispace.com | Not Specified | Not Specified | Not Specified |

| Oxidation | Alkaline KMnO4 | 610 scispace.comscispace.com | Not Specified | Not Specified | Not Specified |

| Schiff Base Formation | p-diethylaminobenzaldehyde (PDEAB) | 425 researchgate.net | 2-20 researchgate.net | Not Specified | Not Specified |

Infrared and Mass Spectrometry for Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for the structural elucidation of Bromhexine and its related compounds. nih.gov The IR spectrum provides information about the functional groups present in the molecule. The IR spectrum of Bromhexine hydrochloride shows characteristic intense bands corresponding to the N-H stretch of the primary amine (around 3300-3206 cm⁻¹), the C-H stretch of aliphatic groups (around 2930 cm⁻¹), and the C-H stretch of the aromatic ring (around 2779 cm⁻¹). researchgate.net Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been utilized for the simultaneous estimation of Bromhexine hydrochloride in combination with other drugs. ekb.eg This technique allows for the direct analysis of samples with minimal preparation. ekb.eg

Mass Spectrometry (MS): Mass spectrometry is another critical technique for the structural identification and quantification of Bromhexine. nih.gov It provides information about the molecular weight and fragmentation pattern of the compound. In the positive ionization mode using electrospray ionization (ESI), Bromhexine produces protonated molecules. The fragmentation of these molecules can reveal structural details. For instance, the cleavage of the amide bond is a characteristic fragmentation pathway. elsevier.es Mass spectrometry is often coupled with chromatographic techniques for enhanced separation and analysis. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of Bromhexine(1+) and its related substances in various matrices. These methods offer high efficiency and selectivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is one of the most widely used techniques for the analysis of Bromhexine in pharmaceutical formulations. cuni.cz It is a versatile and robust method that provides accurate and precise results. researchgate.net UPLC is a more recent advancement that utilizes smaller particle size columns (sub-2 µm) and higher pressures, leading to improved resolution, speed, and sensitivity compared to conventional HPLC. iajps.comresearchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for Bromhexine analysis. wisdomlib.org In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. cuni.czresearchgate.net

Several RP-HPLC methods have been developed for the determination of Bromhexine, both alone and in combination with other drugs. researchgate.netresearchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The detection is usually performed using a UV detector at the λmax of Bromhexine. researchgate.netnih.gov

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|

| Hypersil BDS C18 | 0.01N phosphate buffer and acetonitrile (35:65 v/v) | 224 | 4.619 | researchgate.net |

| C18 | Methanol:water (90:10, v/v), pH 2.5 with o-phosphoric acid | 240 | Not Specified | nih.gov |

| Primesep 200 | Acetonitrile/Water (60/40) with 0.05% H3PO4 | 210, 245, 315 | 4.22 | sielc.comsielc.com |

| Waters C18 | Methanol, acetonitrile, and 0.1% orthophosphoric acid (75:24:01) | 226 | ~4.6 | wisdomlib.org |

Gas Chromatography (GC) and GC-Mass Spectrometry

Gas chromatography is another technique that has been employed for the analysis of Bromhexine. pharmatutor.org GC is suitable for volatile and thermally stable compounds. For less volatile compounds like Bromhexine, derivatization may be necessary to increase their volatility.

GC-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a highly specific and sensitive method for the quantification and identification of Bromhexine and its metabolites in biological fluids. nih.gov A GC-MS/MS method has been developed for the quantification of N-nitroso-N-methylcyclohexylamine, a potential impurity in Bromhexine Hydrochloride active pharmaceutical ingredient. ejbps.com This method utilized a DB-1MS column with helium as the carrier gas and triple quadrupole mass detection for quantification. ejbps.com

Electrokinetic Chromatography and Capillary Electrophoresis

Electrokinetic Chromatography: This is a separation technique that combines principles of both chromatography and electrophoresis. nih.gov It has been mentioned as one of the analytical methods used to quantify Bromhexine as a single active pharmaceutical ingredient. pharmatutor.orgoalib.com Micellar electrokinetic capillary chromatography (MEKC) is a mode of electrokinetic chromatography that uses micelles to separate neutral and charged analytes. nih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is performed in a narrow-bore capillary under the influence of an electric field. redalyc.org It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. redalyc.org

Electrochemical and Ion-Selective Methods

Electrochemical and ion-selective methods offer sensitive and efficient means for the analysis of Bromhexine(1+). These techniques are based on the electrochemical properties of the molecule and its ability to interact with specific ionophores.

Voltammetric and Electrochemical Oxidation Studies

The electrochemical behavior of bromhexine has been investigated using voltammetric techniques, providing insights into its oxidation mechanism. Studies on a glassy carbon electrode in a Britton-Robinson buffer solution revealed that bromhexine exhibits an anodic response between pH 2 and 7.5. researchgate.netnih.gov The peak potential and current are pH-dependent, with a notable break in the peak potential versus pH plot at approximately pH 5.5, indicating a protonation-deprotonation equilibrium. researchgate.netnih.gov An apparent pKa value of 4.3 has also been determined spectrophotometrically. researchgate.netnih.gov

The proposed electrodic mechanism involves a two-electron and two-proton oxidation process. researchgate.netnih.gov Controlled potential electrolysis followed by High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) has identified three oxidation products:

N-methylcyclohexanamine

2-amino-3,5-dibromobenzaldehyde (B195418)

2,4,8,10-tetrabromo dibenzo[b,f] nih.govsemanticscholar.org diazocine researchgate.netnih.gov

For analytical applications, differential pulse voltammetry (DPV) at pH 2 has been established as the optimal condition for quantifying bromhexine in pharmaceutical forms. researchgate.netnih.gov This method demonstrated good repeatability and reproducibility, with a recovery of 94.50 ± 2.03% and detection and quantitation limits of 1.4x10⁻⁵ mol/L and 1.6x10⁻⁵ mol/L, respectively. researchgate.netnih.gov

Further advancements include the development of an electrochemical sensor using a glassy carbon electrode modified with carboxylated single-walled carbon nanotubes (SWCNT) and electrodeposited cobalt oxides (CoOx). mdpi.com This sensor showed a synergistic effect between CoOx and SWCNT, significantly enhancing the electrooxidation current of bromhexine. mdpi.com The oxidation process was determined to be under mixed diffusion-adsorption control. mdpi.com Another sensor, based on a poly(procaterol hydrochloride)/carboxyl multi-walled carbon nanotube modified glassy carbon electrode (p-ProH/CMWCNT/GCE), also demonstrated enhanced oxidation peak current for bromhexine. rsc.org This enhancement is attributed to the synergistic effect of p-ProH and CMWCNTs. rsc.org

Interactive Table: Voltammetric Analysis Parameters for Bromhexine(1+)

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH for DPV | 2 | researchgate.netnih.gov |

| Apparent pKa (Spectrophotometric) | 4.3 | researchgate.netnih.gov |

| pKa (from E(P) vs. pH plot) | 5.5 | researchgate.netnih.gov |

| Recovery (DPV) | 94.50 ± 2.03% | researchgate.netnih.gov |

| Detection Limit (DPV) | 1.4x10⁻⁵ mol/L | researchgate.netnih.gov |

| Quantitation Limit (DPV) | 1.6x10⁻⁵ mol/L | researchgate.netnih.gov |

| Linear Range (CoOₓ/SWCNT/GCE) | 10–500 µM | mdpi.com |

| Detection Limit (p-ProH/CMWCNT/GCE) | 0.1 µmol L⁻¹ | rsc.org |

Application of Ion-Selective Electrodes

Ion-selective electrodes (ISEs) provide a simple, rapid, and cost-effective method for the determination of Bromhexine(1+). PVC membrane electrodes based on the ion-pair of bromhexine with tetraphenylborate (B1193919) (TPB) or phosphotungstate (PTA) have been successfully developed. semanticscholar.orgmdpi.comfayoum.edu.egresearchgate.net

One such electrode, using bromhexinium tetraphenylborate as the ion-exchanger and dioctyl phthalate (B1215562) as a plasticizer, exhibited a linear response to bromhexine over a concentration range of 4 x 10⁻⁴ to 10⁻¹ M with a slope of 57.5 mV per concentration decade at 20°C. fayoum.edu.eg Another study reported the preparation of two conventional ISEs based on bromhexinium tetraphenylborate (Brom-TPB) and bromhexinium-phosphotungstate (Brom-PT). semanticscholar.orgmdpi.comresearchgate.net These electrodes showed Nernstian responses with mean slopes of 59.4 mV/decade and 59.8 mV/decade, respectively, within a concentration range of 3.16x10⁻⁵ to 1.00x10⁻² M and a pH range of 2.0-4.5. semanticscholar.orgmdpi.comresearchgate.net The isothermal coefficients for these electrodes were calculated to be 0.00065 and 0.00050 V/°C, respectively. semanticscholar.orgmdpi.comresearchgate.net

These ISEs have demonstrated good selectivity for bromhexine in the presence of various inorganic cations, amino acids, and sugars. semanticscholar.orgmdpi.comresearchgate.net They have been effectively applied to the potentiometric determination of bromhexine in both pure solutions and pharmaceutical preparations, using both batch and flow injection analysis (FIA) techniques. semanticscholar.orgmdpi.comresearchgate.net Furthermore, coated-wire electrodes using graphite, copper, and silver have also been successfully employed as sensors for bromhexine. semanticscholar.orgmdpi.com

Interactive Table: Performance Characteristics of Bromhexine(1+) Ion-Selective Electrodes

| Electrode Composition | Linear Range (M) | Slope (mV/decade) | pH Range | Reference |

|---|---|---|---|---|

| Bromhexinium-TPB in PVC | 4x10⁻⁴ - 10⁻¹ | 57.5 | - | fayoum.edu.eg |

| Bromhexinium-TPB (Conventional) | 3.16x10⁻⁵ - 1.00x10⁻² | 59.4 | 2.0 - 4.5 | semanticscholar.orgmdpi.comresearchgate.net |

| Bromhexinium-PTA (Conventional) | 3.16x10⁻⁵ - 1.00x10⁻² | 59.8 | 2.0 - 4.5 | semanticscholar.orgmdpi.comresearchgate.net |

Advanced Techniques for Quantification, Impurity Profiling, and Selectivity

To meet the stringent requirements of pharmaceutical analysis, more advanced and specific methods are necessary for the quantification of Bromhexine(1+), the identification of its impurities, and its selective extraction from complex matrices.

Development of Stability-Indicating Analytical Methods

Stability-indicating methods are essential for assessing the purity of a drug substance and its formulated product by separating the active ingredient from its degradation products. Several stability-indicating HPLC methods have been developed for the simultaneous estimation of bromhexine and other drugs in combined dosage forms. ijrps.comjpsbr.orgijraps.in

For instance, a reverse-phase HPLC (RP-HPLC) method was developed to simultaneously determine terbutaline (B1683087) sulphate and bromhexine hydrochloride. ijrps.com The method utilized a C18 column and a mobile phase of 0.1% v/v perchloric acid and acetonitrile (60:40 v/v). ijrps.com The method showed good linearity for bromhexine in the concentration range of 20-100 µg/mL. ijrps.com Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions confirmed the method's specificity, as the degradation products did not interfere with the analysis of the parent drugs. ijrps.com

Another RP-HPLC method was established for the simultaneous estimation of bromhexine and phenylephrine (B352888) HCl using a C18 column and a mobile phase of buffer (pH 5.0), acetonitrile, and triethylamine (B128534) (80:20:0.25). jpsbr.org This method was validated according to ICH guidelines and demonstrated good linearity, precision, and accuracy. jpsbr.org Similarly, a stability-indicating RP-HPLC method for cephalexin (B21000) and bromhexine was developed using a C8 column. ijraps.in

A specific HPLC method was also developed to determine impurities in compound clorprenaline (B1201906) and bromhexine capsules. zjyj.org.cn This method was validated for its specificity, linearity, accuracy, and robustness, and was used to characterize unknown impurities using tandem mass spectrometry (MS/MS). zjyj.org.cn

Interactive Table: Stability-Indicating HPLC Methods for Bromhexine(1+)

| Co-analyte(s) | Column | Mobile Phase | Linearity Range (Bromhexine) | Reference |

|---|---|---|---|---|

| Terbutaline Sulphate | C18 | 0.1% Perchloric acid: Acetonitrile (60:40) | 20-100 µg/mL | ijrps.com |

| Phenylephrine HCl | C18 | Buffer (pH 5.0):Acetonitrile:Triethylamine (80:20:0.25) | 4-12 µg/mL | jpsbr.org |

| Cephalexin | C8 | 0.1% Ortho Phosphoric Acid:Acetonitrile (45:55) | 1-6 µg/mL | ijraps.in |

| Clorprenaline | ODS | 1.0% triethylamine and methanol (45:55, pH 3.0) | - | zjyj.org.cn |

Application of Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific template molecule. They are increasingly used for the selective extraction of analytes from complex samples.

A method utilizing molecularly imprinted solid-phase extraction (MISPE) has been developed for the determination of bromhexine in human serum and urine. nih.gov Water-compatible MIPs were synthesized using bromhexine as the template, methacrylic acid as the functional monomer, and ethylene (B1197577) glycol dimethacrylate as the cross-linker. nih.gov These MIPs were used as sorbents for solid-phase extraction, followed by HPLC analysis. nih.gov The optimal conditions for MISPE involved loading the sample at pH 6.0, washing with acetonitrile/acetone, and eluting with methanol/acetic acid. nih.gov This method demonstrated high selectivity and recoveries greater than 92% from serum and urine samples, with a linear range of 0.5-100 µg/L in serum and 1.5-100 µg/L in urine. nih.gov

In another study, MIPs were synthesized using bromhexine hydrochloride as the template with different monomers (acryl amide and methyl methacrylate) and cross-linkers (ethylene glycol dimethacrylate and pentaerythritol (B129877) triacrylate). uobaghdad.edu.iquobaghdad.edu.iq These MIPs were then incorporated into PVC membranes with various plasticizers to create ion-selective electrodes, demonstrating another application of MIP technology in bromhexine analysis. uobaghdad.edu.iquobaghdad.edu.iq

Interactive Table: MISPE for Bromhexine(1+) Analysis

| Parameter | Details | Reference |

|---|---|---|

| Template | Bromhexine | nih.gov |

| Functional Monomer | Methacrylic Acid | nih.gov |

| Cross-linker | Ethylene Glycol Dimethacrylate | nih.gov |

| Application | Extraction from human serum and urine | nih.gov |

| Linear Range (Serum) | 0.5-100 µg/L | nih.gov |

| Linear Range (Urine) | 1.5-100 µg/L | nih.gov |

| Recovery | >92% | nih.gov |

Chemometric Models and Multivariate Analysis for Complex Mixtures

Chemometrics employs mathematical and statistical methods to analyze complex chemical data. It is particularly useful for the simultaneous determination of multiple components in a mixture where spectral overlap occurs.

Multivariate chemometric methods, including partial least squares (PLS) and artificial neural networks (ANN), have been applied for the simultaneous determination of bromhexine and guaifenesin (B1672422) in pharmaceutical dosage forms. innoriginal.cominnoriginal.comresearchgate.net By recording the zero-order absorption spectra of mixtures and applying these models, the individual concentrations of each drug can be determined without prior separation. innoriginal.cominnoriginal.comresearchgate.net The use of a genetic algorithm in conjunction with PLS and ANN has been shown to significantly improve the precision and predictive ability of these methods. innoriginal.cominnoriginal.comresearchgate.net

In a study involving a ternary mixture of oxytetracycline (B609801) HCl, bromhexine HCl, and lidocaine (B1675312) HCl, PLS and principal component regression (PCR) models were successfully used. eurjchem.com The spectral data from 203-390 nm were analyzed using these chemometric models, which proved to be more accurate and specific than traditional spectrophotometric methods. eurjchem.com

Interactive Table: Chemometric Methods for Bromhexine(1+) Analysis

| Co-analyte(s) | Chemometric Models | Key Findings | Reference |

|---|---|---|---|

| Guaifenesin | Partial Least Squares (PLS), Artificial Neural Network (ANN), Genetic Algorithm | Successful simultaneous determination without prior separation; genetic algorithm improved precision. | innoriginal.cominnoriginal.comresearchgate.net |

| Oxytetracycline HCl, Lidocaine HCl | Partial Least Squares (PLS), Principal Component Regression (PCR) | Higher accuracy and specificity compared to univariate spectrophotometric methods. | eurjchem.com |

Structural Chemistry and Computational Modeling of Bromhexine 1+

Crystal Structure Determination and Polymorphism

The three-dimensional arrangement of atoms and molecules in the crystalline state of bromhexine (B1221334) and its salts is crucial for understanding its physical and chemical properties. Various techniques, primarily X-ray diffraction, have been employed to elucidate these structures.

X-ray Single-Crystal Diffraction Analysis

Single-crystal X-ray diffraction has been a pivotal technique in determining the precise crystal structures of bromhexine and its derivatives. nih.govkoreascience.kr For instance, the crystal structure of bromhexine hydrochloride (C₁₄H₂₁Br₂ClN₂) was determined to be orthorhombic, belonging to the space group Pca2₁. koreascience.kr The unit cell parameters were found to be a = 14.598(2) Å, b = 12.461(3) Å, and c = 9.186(1) Å, with four molecules per unit cell (Z = 4). koreascience.kr The structure was solved using Patterson and Fourier methods. koreascience.kr

In another study, the crystal structures of both free bromhexine and its fumarate (B1241708) salt were determined. nih.gov The data for the free bromhexine was collected at 293 K, while the fumarate salt data was collected at 193 K. nih.gov These analyses revealed that in the fumarate salt, a proton transfer occurred from fumaric acid to the bromhexine molecule, confirming the formation of the Bromhexine(1+) cation. nih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |

| Bromhexine HCl koreascience.kr | Orthorhombic | Pca2₁ | 14.598(2) | 12.461(3) | 9.186(1) | 4 |

| Bromhexine nih.gov | - | - | - | - | - | - |

| Bromhexine Fumarate nih.gov | - | - | - | - | - | - |

Characterization of Solid-State Forms and Multicomponent Crystals

Bromhexine hydrochloride is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. nih.govcjph.com.cndrugfuture.com Studies have identified and characterized different polymorphic forms (Forms 0, I, II, and III) of bromhexine hydrochloride, alongside the crystalline form of the free base (Form S). nih.govresearchgate.net These forms have been distinguished using techniques such as powder X-ray diffraction (PXRD), infrared spectroscopy (IR), and differential scanning calorimetry (DSC). nih.govcjph.com.cn The differing physicochemical properties of these polymorphs can impact factors like solubility and stability. nih.gov

The formation of multicomponent crystals, such as salts and co-crystals, is a strategy employed to modify the physicochemical properties of active pharmaceutical ingredients like bromhexine. nih.govresearchgate.netnih.gov A notable example is the successful synthesis of a fumarate salt of bromhexine, which demonstrated improved thermal stability and water solubility compared to the free base. nih.govnih.govscribd.com This salt formation involves the protonation of the tertiary amino group of bromhexine by fumaric acid, creating the Bromhexine(1+) cation. nih.gov The slow evaporation technique has been utilized to obtain these multicomponent crystals. nih.govresearchgate.netnih.gov

Intermolecular Interactions and Surface Analysis

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.netnih.gov This method has been applied to analyze the non-covalent interactions in both bromhexine and its fumarate salt. nih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. nih.gov The analysis revealed that stronger intermolecular forces are present in the fumarate salt of bromhexine compared to the free base. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts, such as H···H, C-H···O, and N-H···O interactions. researchgate.netscribd.com

Hydrogen Bonding Networks and Crystal Packing Motifs

Hydrogen bonds play a critical role in the crystal packing of Bromhexine(1+) salts. In the crystal structure of bromhexine hydrochloride, three distinct hydrogen bonds have been identified. koreascience.kr These include one intermolecular N-H···Cl hydrogen bond and two intramolecular hydrogen bonds, N-H···Br and N⁺-H···Cl⁻. koreascience.kr

Computational Chemistry and Molecular Simulations

Computational methods are increasingly used to complement experimental data and provide deeper insights into the behavior of molecules at an atomic level.

Molecular docking and molecular dynamics (MD) simulations have been employed to study the interactions of bromhexine with biological targets. mdpi.comresearchgate.netresearchgate.netchemrxiv.org For instance, docking studies have shown that bromhexine can interact with the active site of enzymes through hydrogen bonding. mdpi.comresearchgate.net One study identified that the -NH₂ group of the bromhexine benzene (B151609) ring can form hydrogen bonds with the -COOH and -OH groups of specific amino acid residues. mdpi.com

MD simulations provide information on the stability of these interactions over time. researchgate.net These simulations have been used to confirm the stable binding of bromhexine within protein active sites. researchgate.netresearchgate.net Computational approaches like Binding Pose Metadynamics (BPMD) and the calculation of Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) have been used to further analyze binding stability and the energetic contributions of specific residues to the interaction. researchgate.netresearchgate.net While much of this research focuses on the interaction of bromhexine with proteins, the underlying principles of intermolecular forces are relevant to the understanding of its crystal packing. Theoretical calculations have also been used to compute quantum chemical parameters and optimize the geometry of bromhexine complexes. researchgate.net

Molecular Docking for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as Bromhexine(1+), interacts with the active site of a protein.

Studies have employed molecular docking to investigate the binding of bromhexine to a variety of biological targets. For instance, in the context of obesity management, docking studies showed that bromhexine interacts with the His263 residue in the active site of pancreatic lipase (B570770) via hydrogen bonding. nih.gov This interaction is similar to that of the approved drug Orlistat and is thought to reduce the enzyme's affinity for its natural substrate. nih.govresearchgate.net

In another study targeting the transmembrane serine protease TMPRSS2, a key enzyme in viral entry, computational docking indicated that bromhexine could act as an allosteric inhibitor. frontiersin.org It is suggested to compete for a putative allosteric binding pocket, thereby preventing the conformational changes required for enzyme activation. frontiersin.org

Molecular docking has also been used to predict bromhexine's interaction with neuronal sodium channels (Navs), which are implicated in neuropathic pain. nih.gov These simulations predicted that bromhexine is a strong inhibitor of several mouse and human Nav subtypes, including mNav1.6, mNav1.7, mNav1.9, and hNav1.7-hNav1.9. nih.gov Further research has explored bromhexine's binding to bacterial enzymes and other proteins, such as those from Staphylococcus aureus and Pseudomonas aeruginosa, to investigate its potential antibacterial applications. researchgate.netsemanticscholar.orgbohrium.com

The table below summarizes key findings from various molecular docking studies involving bromhexine.

| Target Protein | Predicted Binding Site/Interacting Residues | Key Findings |

| Pancreatic Lipase | Active site, specifically His263 | Interacts via hydrogen bonding, similar to Orlistat, suggesting a mechanism for reducing lipid absorption. nih.govresearchgate.net |

| TMPRSS2 | Putative allosteric pocket (A-pocket) | Competes with the N-terminal Ile256 for the binding site, indicating potential allosteric inhibition. frontiersin.org |

| Neuronal Sodium Channels (Nav1.6-1.9) | Pore-blocking site | Predicted to be a strong inhibitor of multiple mouse and human Nav subtypes. nih.gov |

| Pseudomonas aeruginosa Lipase | Catalytic site | Docking was used as a reference for identifying stronger inhibitors. semanticscholar.org |

| S. aureus crystal structure (4K3V) | Active region | Used to explore the potential antibacterial activity of bromhexine and its metal complexes. researchgate.net |

| SARS-CoV-2 Spike Protein/hACE-2 | RBD site of spike protein and exopeptidase site of hACE-2 | Examined as a potential blocker of the molecular interaction between the virus and human cells. nih.gov |

Molecular Dynamics and Binding Pose Metadynamics Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time.

MD simulations have been crucial in supporting docking results for bromhexine. For the TMPRSS2 enzyme, 250 ns long MD simulations were performed to assess the stability of the generated models and to create an ensemble of protein conformations for docking. frontiersin.org Similarly, MD simulations of bromhexine bound to Pseudomonas aeruginosa lipase indicated a stable protein-ligand complex, characterized by low root-mean-square deviation (RMSD) values. semanticscholar.org In studies of the SARS-CoV-2 spike protein, 100 ns MD simulations were used to analyze the stability and dynamics of bromhexine hydrochloride in the binding site. nih.gov

Binding Pose Metadynamics (BPMD) is an enhanced sampling technique that further assesses the stability of a ligand's binding pose. researchgate.netacs.org By applying a biasing force, BPMD simulations can determine how stable a ligand is within the binding pocket; weaker or unstable ligands tend to show larger RMSD fluctuations. semanticscholar.orgacs.org BPMD simulations have supported the stability of bromhexine's interaction with pancreatic lipase. nih.govresearchgate.net In a study on P. aeruginosa lipase, BPMD was used to compare the stability of new potential inhibitors against bromhexine, confirming that the newly identified compounds were more potent. semanticscholar.org

| Simulation Technique | Target Protein | Simulation Time | Key Findings |

| Molecular Dynamics (MD) | TMPRSS2 | 250 ns | Confirmed the overall stability of the protein model and generated conformations for docking studies. frontiersin.org |

| Molecular Dynamics (MD) | Pseudomonas aeruginosa Lipase | - | Showed promising binding modes and low RMSD values, indicating a stable protein-ligand complex. semanticscholar.org |

| Molecular Dynamics (MD) | SARS-CoV-2 Spike Protein/hACE-2 | 100 ns | Assessed the stability of the drug-protein complex under physiological conditions. nih.gov |

| Binding Pose Metadynamics (BPMD) | Pancreatic Lipase | - | Supported the stability of bromhexine's interactions within the enzyme's active site. nih.govresearchgate.net |

| Binding Pose Metadynamics (BPMD) | Pseudomonas aeruginosa Lipase | - | Used to compare the binding stability of bromhexine with other hit compounds, identifying more potent inhibitors. semanticscholar.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into a molecule's structure, stability, and chemical reactivity by calculating parameters such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.netresearchgate.net

For the bromhexine ligand, DFT calculations have been reported to help interpret its structure and reactivity. researchgate.net Such calculations can compute quantum chemical parameters that validate proposed molecular structures and provide a basis for understanding biological findings. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from these calculations. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. researchgate.net

The electronic structure of a molecule, as determined by quantum chemical methods, is fundamental to its ability to interact with biological targets. researchgate.net For example, the distribution of electrostatic potential on the molecular surface can indicate regions likely to engage in electrostatic or hydrogen-bonding interactions with a receptor. Although detailed quantum chemical studies specifically on the Bromhexine(1+) cation are not extensively published, the principles of these calculations are fundamental to modern drug design. rsc.orgnih.gov They allow for a rationalization of observed biological activity and the prediction of the properties of new derivatives.

| Computational Method | Property Calculated | Significance |

| Density Functional Theory (DFT) | Molecular Geometry | Provides the optimized, lowest-energy three-dimensional structure of the molecule. researchgate.net |

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net |

| Quantum Chemistry Methods | Charge Distribution (e.g., Mulliken Population Analysis) | Determines the partial atomic charges, offering insights into electrostatic interactions. researchgate.net |

Emerging Research Frontiers in Bromhexine 1+ Chemical Sciences

Exploration of Novel Chemical Reactivity and Synthetic Transformations

The chemical reactivity of Bromhexine(1+) is a subject of growing interest, with researchers exploring its potential in novel synthetic transformations. The presence of the cationic ammonium (B1175870) group, alongside the substituted aniline (B41778) ring, provides multiple sites for chemical modification, leading to the synthesis of new derivatives with potentially unique properties.

Recent studies have demonstrated the transformation of bromhexine (B1221334) into various derivatives, a process in which the protonated amine of Bromhexine(1+) can be a key intermediate. For instance, a general synthesis for 1,3-diphenylurea (B7728601) and 1,3-diphenylthiourea derivatives of bromhexine has been described, involving reactions with different phenyl isocyanates and phenyl isothiocyanates. jcsp.org.pkjcsp.org.pk These reactions highlight the nucleophilic character of the secondary amine that can be formed from the deprotonation of the Bromhexine(1+) cation under specific conditions.

Furthermore, palladium-catalyzed carbonylative reactions have been utilized to synthesize dicarbonylated derivatives of bromhexine. researchgate.net Such transformations underscore the versatility of the bromhexine scaffold for creating complex molecules. The synthesis of bromhexine hydrochloride itself involves several steps, including the reaction of 2-amino-3,5-dibromobenzylalcohol with N-methylcyclohexylamine, followed by reaction with hydrogen chloride to form the salt, where the Bromhexine(1+) cation is the final product. google.com Other synthetic routes involve the reductive amination of 2-amino-3,5-dibromobenzaldehyde (B195418) with N-methylcyclohexylamine. google.com

The degradation of bromhexine under aqueous chlorination conditions also reveals interesting reactivity pathways, including cyclization, hydroxylation, chlorination, electrophilic ipso-substitution of bromine atoms with chlorine, and oxidative N-dealkylation. mdpi.com These transformations can lead to a variety of disinfection by-products, including novel halogenated indazoles. mdpi.com

Table 1: Selected Synthetic Transformations Involving Bromhexine/Bromhexine(1+)

| Starting Material | Reagents | Product Type | Reference |

| Bromhexine | Phenyl isocyanates/isothiocyanates | Urea/Thiourea (B124793) derivatives | jcsp.org.pkjcsp.org.pk |

| Bromhexine | Palladium catalyst, CO | Dicarbonylated derivatives | researchgate.net |

| 2-amino-3,5-dibromobenzylalcohol, N-methylcyclohexylamine | HCl | Bromhexine hydrochloride | google.com |

| 2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine | Reductive amination reagents | Bromhexine | google.com |

Advanced Material Science Applications Involving Bromhexine(1+) Interactions

The cationic nature of Bromhexine(1+) makes it an interesting candidate for applications in material science, particularly in the formation of novel materials through electrostatic interactions. Research in this area is beginning to explore how Bromhexine(1+), as a cation, can interact with anionic polymers and other molecules to create functional materials.

One notable application is in the development of mucoadhesive microspheres for drug delivery. Studies have investigated the use of anionic, cationic, and nonionic polymers to prepare these microspheres. banglajol.info The interaction between the cationic Bromhexine(1+) and anionic polymers is a key factor in the formation and properties of these materials. The mucoadhesive properties of these formulations are crucial for achieving gastric retention. banglajol.info

Furthermore, the formation of charge-transfer complexes between bromhexine (which can exist in equilibrium with Bromhexine(1+)) and various acceptor molecules has been studied. ijacskros.com These complexes, formed with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), chloranilic acid (CAA), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), exhibit distinct colors and spectral properties. ijacskros.com The ability of Bromhexine(1+) to act as an electron donor in such interactions opens up possibilities for the design of new sensor materials.

The complexation of Bromhexine(1+) with metal ions has also been explored. Ternary metal complexes of bromhexine with d-block metals like Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized and characterized. researchgate.net These studies propose an octahedral structure for the complexes, where bromhexine acts as a neutral bidentate ligand. researchgate.net Such metal-organic frameworks could have applications in catalysis or as novel therapeutic agents.

Innovative Spectroscopic and Biophysical Characterization Techniques

A range of spectroscopic and biophysical techniques are being employed to characterize Bromhexine(1+) and its interactions. These methods are crucial for understanding the structure, stability, and behavior of the cation in different environments.